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Compound of Interest

Compound Name: chromium;nickel

CAS No.: 90620-98-7

Cat. No.: B14356596

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample oxidation of

biological materials prior to the determination of chromium (Cr) and nickel (Ni). Accurate

quantification of these trace metals is critical in various fields, including toxicology, nutritional

science, and drug development, as they play significant roles in biological systems and can

have toxic effects at elevated levels.

The following sections detail three common oxidation methods: wet ashing, dry ashing, and

microwave-assisted digestion. Each section includes a detailed protocol, a summary of

performance data, and an experimental workflow diagram.

Wet Ashing (Acid Digestion)
Wet ashing involves the chemical decomposition of the organic matrix of a sample using strong

acids and heat. This method is generally faster than dry ashing but requires careful handling of
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corrosive reagents and may be more susceptible to contamination if high-purity reagents are

not used.

Application Note
Wet digestion is suitable for a wide range of biological matrices, including blood, urine, and

tissues. The choice of acid or acid mixture is crucial for complete digestion. A mixture of nitric

acid (HNO₃) and perchloric acid (HClO₄) is effective for many sample types, while the addition

of sulfuric acid (H₂SO₄) can aid in the digestion of fatty tissues. Constant monitoring is

necessary to prevent sample loss due to vigorous reactions.

Advantages:

Relatively short digestion time compared to dry ashing.

Lower risk of losing volatile elements at moderately controlled temperatures.

Disadvantages:

Requires the use of strong, corrosive acids, necessitating stringent safety precautions.

Potential for higher blank values due to impurities in the reagents.

Can be labor-intensive and requires constant supervision.

Experimental Protocol: Wet Digestion of Whole Blood
This protocol is a general guideline and may require optimization based on the specific sample

matrix and analytical instrumentation.

Materials:

Concentrated nitric acid (HNO₃), trace metal grade

Concentrated perchloric acid (HClO₄), trace metal grade

Deionized water (18 MΩ·cm)

Certified Reference Material (CRM) for blood, e.g., NIST SRM 955c Caprine Blood
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Digestion vessels (e.g., borosilicate glass tubes or Teflon beakers)

Hot plate or digestion block

Fume hood

Procedure:

Sample Preparation: Pipette 1.0 mL of well-mixed whole blood into a clean digestion vessel.

Blank and CRM: Prepare a reagent blank using the same volume of deionized water instead

of the sample. In a separate vessel, weigh an appropriate amount of a suitable blood CRM.

Initial Digestion: In a fume hood, add 5.0 mL of concentrated HNO₃ to each vessel. Let the

samples stand for at least 1 hour to allow for initial cold digestion.

Heating: Place the vessels on a hot plate or digestion block and heat at a low temperature

(e.g., 80-90 °C) until the initial vigorous reaction subsides.

Addition of Perchloric Acid: Carefully add 1.0 mL of HClO₄ to each vessel.

Complete Digestion: Gradually increase the temperature to 150-180 °C. Continue heating

until the solution becomes clear and colorless or pale yellow, and white fumes of HClO₄ are

observed. This indicates the completion of organic matter destruction. Caution: Perchloric

acid is a strong oxidizing agent and can be explosive. Do not allow the sample to evaporate

to dryness.

Dilution: Allow the vessels to cool to room temperature. Quantitatively transfer the digest to a

25 mL volumetric flask and dilute to the mark with deionized water.

Analysis: The diluted sample is now ready for analysis by an appropriate technique such as

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-

Mass Spectrometry (ICP-MS).

Workflow Diagram: Wet Ashing
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Caption: Workflow for the wet ashing of biological samples.
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Dry Ashing
Dry ashing involves the thermal decomposition of the organic matrix in a muffle furnace at high

temperatures. The resulting ash is then dissolved in acid. This method is simple and can

handle larger sample sizes, but it is time-consuming and can lead to the loss of volatile

elements.

Application Note
Dry ashing is a well-established method for preparing biological samples for trace metal

analysis. It is particularly useful for samples with high organic content. The choice of ashing

temperature is a critical parameter; temperatures are typically maintained between 450-550 °C

to ensure complete combustion of the organic matter while minimizing the volatilization of

target analytes. A two-step ashing process with an intermediate acid treatment can improve the

recovery of elements like chromium.

Advantages:

Simple procedure with minimal reagent use, leading to lower blank values.

Ability to process larger sample batches simultaneously.

Effective for complete destruction of organic matter.

Disadvantages:

Long processing times (can take 8 hours or more).

Potential for loss of volatile elements at high temperatures.

Risk of analyte retention in the crucible material.

Experimental Protocol: Dry Ashing of Animal Tissue
This protocol is a general guideline and may require optimization.

Materials:

Concentrated nitric acid (HNO₃), trace metal grade
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Hydrochloric acid (HCl), trace metal grade

Deionized water (18 MΩ·cm)

Certified Reference Material (CRM) for tissue, e.g., NIST SRM 1577c Bovine Liver

Porcelain or quartz crucibles

Muffle furnace

Hot plate

Fume hood

Procedure:

Sample Preparation: Weigh approximately 1-2 g of homogenized tissue into a clean, pre-

weighed crucible.

Drying: Place the crucible in an oven at 105 °C for several hours or overnight to dry the

sample to a constant weight.

Charring: Place the crucible on a hot plate in a fume hood and gently heat to char the

sample. This step helps to prevent the sample from igniting and splattering in the muffle

furnace.

Initial Ashing: Transfer the crucible to a muffle furnace. Gradually increase the temperature to

500 °C and maintain for 4 hours.

Acid Treatment: Allow the crucible to cool. Add 2-3 mL of concentrated HNO₃ to the ash to

wet it completely. Gently evaporate the acid to dryness on a hot plate.

Second Ashing: Return the crucible to the muffle furnace and ash at 500 °C for another 4

hours, or until a white or grayish-white ash is obtained.

Ash Dissolution: After cooling, add 5 mL of 1 M HCl to the crucible. Gently heat on a hot

plate to dissolve the ash.
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Dilution: Quantitatively transfer the dissolved ash to a 25 mL volumetric flask and dilute to

the mark with deionized water.

Analysis: The sample is now ready for analysis.

Workflow Diagram: Dry Ashing
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Caption: Workflow for the dry ashing of biological samples.
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Microwave-Assisted Digestion
Microwave-assisted digestion is a rapid and efficient method for sample preparation that uses

microwave energy to heat samples in closed, high-pressure vessels. This technique

significantly reduces digestion times and minimizes the risk of contamination.

Application Note
EPA Method 3052 is a widely used procedure for the microwave-assisted acid digestion of

various matrices, including biological tissues, for total metal analysis. The use of a combination

of nitric acid and hydrofluoric acid (HF) allows for the complete dissolution of even siliceous

materials. For biological samples, a mixture of nitric acid and hydrogen peroxide is often

sufficient. The closed-vessel system prevents the loss of volatile elements and allows for

digestion at higher temperatures and pressures, leading to more complete and rapid

decomposition of the organic matrix.

Advantages:

Very rapid digestion times (typically under an hour).

Reduced acid consumption and lower risk of contamination.

High digestion efficiency due to elevated temperatures and pressures.

Suitable for a wide range of sample types.

Disadvantages:

Requires specialized and costly microwave digestion equipment.

Limited sample throughput depending on the number of vessels in the microwave rotor.

Safety precautions must be strictly followed due to the high pressures generated.

Experimental Protocol: Microwave-Assisted Digestion of
Urine (Modified from EPA 3052)
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This protocol is a general guideline and the microwave program should be optimized for the

specific instrument and sample type.

Materials:

Concentrated nitric acid (HNO₃), trace metal grade

Hydrogen peroxide (H₂O₂), 30%, trace metal grade

Deionized water (18 MΩ·cm)

Certified Reference Material (CRM) for urine, e.g., NIST SRM 2668 Toxic Elements in Frozen

Human Urine

Microwave digestion vessels and system

Fume hood

Procedure:

Sample Preparation: Pipette 5.0 mL of urine into a clean microwave digestion vessel.

Blank and CRM: Prepare a reagent blank using 5.0 mL of deionized water. Prepare a CRM

sample according to the certificate instructions.

Acid Addition: In a fume hood, add 5.0 mL of concentrated HNO₃ and 1.0 mL of H₂O₂ to each

vessel.

Vessel Sealing: Seal the vessels according to the manufacturer's instructions.

Microwave Digestion: Place the vessels in the microwave rotor and run a suitable digestion

program. An example program is:

Ramp to 180 °C over 10 minutes.

Hold at 180 °C for 15 minutes.
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Cooling: Allow the vessels to cool completely before opening them in a fume hood to release

any residual pressure.

Dilution: Quantitatively transfer the digest to a 50 mL volumetric flask and dilute to the mark

with deionized water.

Analysis: The sample is now ready for analysis.

Workflow Diagram: Microwave-Assisted Digestion
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Caption: Workflow for microwave-assisted digestion of biological samples.
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Quantitative Data Summary
The performance of each oxidation method can be evaluated based on parameters such as

recovery, precision (expressed as relative standard deviation, RSD), and the limit of detection

(LOD). The following tables summarize typical performance data for the determination of

chromium and nickel in biological materials using different digestion methods.

Table 1: Recovery of Chromium and Nickel using Different Oxidation Methods

Biological
Matrix

Analyte
Wet Ashing
Recovery
(%)

Dry Ashing
Recovery
(%)

Microwave
Digestion
Recovery
(%)

Reference

Bovine Liver

(NIST SRM

1577c)

Cr 95 - 105 92 - 103 97 - 106

Ni 96 - 104 94 - 102 98 - 105

Whole Blood Cr 94 - 103 90 - 101 96 - 104

Ni 95 - 102 92 - 100 97 - 103

Urine (NIST

SRM 2668)
Cr 97 - 105 N/A 98 - 104

Ni 98 - 106 N/A 99 - 105

N/A: Not typically recommended or data not readily available due to potential for analyte loss.

Table 2: Precision (RSD) of Chromium and Nickel Analysis
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Biological
Matrix

Analyte
Wet Ashing
RSD (%)

Dry Ashing
RSD (%)

Microwave
Digestion
RSD (%)

Reference

Bovine Liver Cr < 10 < 12 < 5

Ni < 8 < 10 < 5

Whole Blood Cr < 15 < 15 < 7

Ni < 10 < 12 < 6

Urine Cr < 8 N/A < 4

Ni < 7 N/A < 4

Table 3: Certified Values for Selected NIST Standard Reference Materials

SRM Number Matrix Chromium (Cr) Nickel (Ni)

1598a Animal Serum 0.25 ± 0.03 µg/L 1.8 ± 0.2 µg/L

1577c Bovine Liver 0.088 ± 0.012 mg/kg 0.165 ± 0.015 mg/kg

2668

Toxic Elements in

Frozen Human Urine

(Level I)

1.08 ± 0.08 µg/L 2.31 ± 0.16 µg/L

2668

Toxic Elements in

Frozen Human Urine

(Level II)

27.7 ± 0.6 µg/L 115 ± 3 µg/L

Quality Control and Best Practices
To ensure the accuracy and reliability of trace metal analysis, a robust quality control (QC)

program is essential.

Reagent Blanks: A reagent blank should be processed with each batch of samples to assess

for contamination from reagents and the laboratory environment.
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Certified Reference Materials (CRMs): A CRM with a matrix similar to the samples should be

analyzed with each batch to verify the accuracy of the entire analytical procedure, including

the digestion step. The results should fall within the certified range of the CRM.

Spiked Samples: A sample should be spiked with a known amount of Cr and Ni before

digestion to evaluate the recovery of the method in the specific sample matrix.

Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the

method.

Clean Labware: All labware should be acid-washed to remove any trace metal

contamination.

High-Purity Reagents: Use trace metal grade acids and high-purity water to minimize blank

levels.

Clean Environment: Whenever possible, sample preparation should be performed in a clean

environment, such as a laminar flow hood, to reduce the risk of airborne contamination.

To cite this document: BenchChem. [Determining Chromium and Nickel in Biological
Materials: A Guide to Sample Oxidation Procedures]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b14356596/docs#determining-chromium-
and-nickel-in-biological-materials-a-guide-to-sample-oxidation-procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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